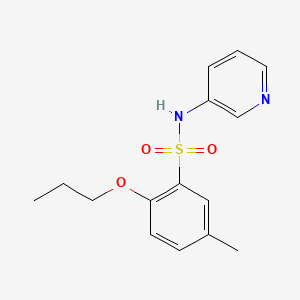
2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide, also known as MPMA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPMA belongs to the class of compounds known as piperidines, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has been found to activate the Nrf2-ARE pathway, which is responsible for regulating the expression of antioxidant and detoxifying enzymes. 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects in various cell types and tissues. It has been shown to reduce oxidative stress and inflammation, induce apoptosis, inhibit angiogenesis, and improve cardiac function. 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has also been found to modulate the activity of various enzymes and proteins involved in cell signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide in lab experiments is its reproducibility and scalability. The synthesis method has been optimized to ensure high yields and purity, making it suitable for large-scale production. 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide is also stable under a wide range of conditions, making it easy to handle and store.
One of the limitations of using 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide in lab experiments is its potential toxicity. Although 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has been found to exhibit therapeutic potential, it is important to evaluate its safety profile before it can be used in clinical settings. Another limitation is the lack of knowledge about its mechanism of action, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide. One area of interest is the development of novel derivatives of 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide with improved pharmacological properties. Another area of interest is the investigation of its potential therapeutic applications in other fields, such as immunology and infectious diseases. Finally, the elucidation of its mechanism of action and the identification of its molecular targets will provide valuable insights into its biological effects and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide involves the reaction of 3-methoxyphenol with 1-methylpiperidin-4-ylmethylamine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide in high yields and purity. This method has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has been investigated for its potential therapeutic applications in various fields of research, including neurology, oncology, and cardiovascular disease. In neurology, 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In oncology, 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, 2-(3-methoxyphenoxy)-N-((1-methylpiperidin-4-yl)methyl)acetamide has been found to improve cardiac function by reducing oxidative stress and inflammation in the heart.
Propriétés
IUPAC Name |
2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-18-8-6-13(7-9-18)11-17-16(19)12-21-15-5-3-4-14(10-15)20-2/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEULGCQNWXZOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)COC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2923266.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2923269.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2923271.png)

![methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2923273.png)
![1-(4-Chlorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2923274.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2923276.png)

![2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2923279.png)
![3-[4-Formyl-3-(5-methylfuran-2-yl)pyrazol-1-yl]propanenitrile](/img/structure/B2923282.png)

![N-{[4-cyano-5-(methylsulfanyl)-3-oxo-2(3H)-isothiazolyl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B2923285.png)
![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2923288.png)